molecular formula C17H19ClFNO2S2 B2885843 N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide CAS No. 343373-00-2

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide

Cat. No.: B2885843
CAS No.: 343373-00-2
M. Wt: 387.91
InChI Key: LMCZJKTYTRKZLL-UHFFFAOYSA-N
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Description

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide is a useful research compound. Its molecular formula is C17H19ClFNO2S2 and its molecular weight is 387.91. The purity is usually 95%.
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Biological Activity

N-{2-[(4-chlorobenzyl)sulfanyl]-2-methylpropyl}-4-fluorobenzenesulfonamide, also known by its CAS number 343373-00-2, is a compound that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a detailed examination of its biological activity, supported by relevant data tables and research findings.

Molecular Structure

The molecular formula of this compound is C17H19ClFNO2S2. The compound features a sulfonamide functional group, which is known for its biological relevance, particularly in pharmaceuticals.

Physical Properties

PropertyValue
Molecular Weight343.19 g/mol
Melting PointNot specified
SolubilitySoluble in organic solvents
LogPNot available

Antitumor Activity

Research indicates that compounds with similar structural motifs to this compound exhibit significant antitumor properties. For instance, studies on related sulfonamides have shown promising results in inhibiting tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.

Case Study: HDAC Inhibition

A study focusing on structurally related compounds demonstrated that certain derivatives act as potent inhibitors of histone deacetylases (HDACs), particularly HDAC3. These compounds exhibited an IC50 value of approximately 95.48 nM against HDAC3, suggesting a strong potential for antitumor activity through epigenetic modulation .

The proposed mechanisms of action for this compound include:

  • Inhibition of Enzyme Activity : Similar sulfonamides have been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death in cancer cells.
  • Cell Cycle Arrest : Compounds with this structure may cause G2/M phase arrest, preventing cancer cells from dividing.

In Vitro Studies

In vitro assays have been conducted to evaluate the cytotoxicity and antiproliferative effects of this compound on various cancer cell lines. Results indicate that the compound exhibits significant inhibitory effects on cell viability, with IC50 values comparable to established chemotherapeutics.

In Vivo Studies

Preliminary in vivo studies utilizing xenograft models have shown that treatment with this compound can lead to substantial tumor growth inhibition. For example, a related compound demonstrated a tumor growth inhibition (TGI) rate of 48.89% compared to control groups, indicating the potential effectiveness of this class of compounds in therapeutic applications .

Properties

IUPAC Name

N-[2-[(4-chlorophenyl)methylsulfanyl]-2-methylpropyl]-4-fluorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClFNO2S2/c1-17(2,23-11-13-3-5-14(18)6-4-13)12-20-24(21,22)16-9-7-15(19)8-10-16/h3-10,20H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCZJKTYTRKZLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)F)SCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClFNO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.